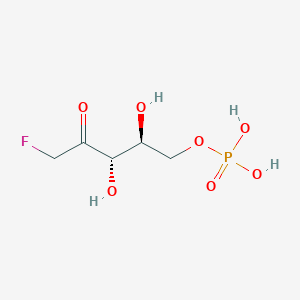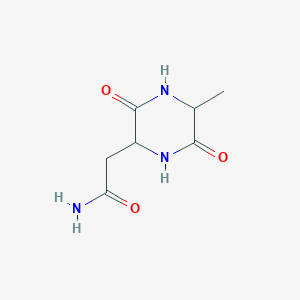![molecular formula C23H31N3O4S B237588 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase type 5 (PDE5), phosphodiesterase type 6 (PDE6), and phosphodiesterase type 9 (PDE9). These enzymes are involved in various physiological processes, including smooth muscle relaxation, visual transduction, and memory formation.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the inhibition of PDE5, PDE6, and PDE9 enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are second messengers involved in various physiological processes. The increased levels of cGMP and cAMP lead to smooth muscle relaxation, vasodilation, and increased blood flow, which are beneficial in the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide are mainly attributed to its inhibitory activity against PDE5, PDE6, and PDE9 enzymes. The compound has been shown to exhibit potent vasodilatory and smooth muscle relaxant effects, which are beneficial in the treatment of various diseases, including erectile dysfunction and pulmonary arterial hypertension. Additionally, the compound has been shown to exhibit neuroprotective effects, which are beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple synthetic procedures. Additionally, the compound exhibits potent inhibitory activity against various enzymes, making it a valuable tool in the study of enzyme inhibition and related processes. However, the compound has limited solubility in water, which can limit its use in aqueous solutions. Additionally, the compound has not been extensively studied for its potential toxicological effects, which can limit its use in in vivo studies.
Direcciones Futuras
Several future directions can be pursued in the study of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One potential direction is the development of more potent and selective inhibitors of PDE5, PDE6, and PDE9 enzymes. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and Alzheimer's disease. Furthermore, the compound can be studied for its potential toxicological effects and pharmacokinetic properties, which can provide valuable insights into its suitability for in vivo studies.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-tert-butylphenol with 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in the presence of a base. The reaction yields the desired product, which is then purified using chromatography techniques. The purity and identity of the compound are confirmed using various spectroscopic methods, including NMR and mass spectrometry.
Propiedades
Nombre del producto |
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
Fórmula molecular |
C23H31N3O4S |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H31N3O4S/c1-23(2,3)18-9-11-19(12-10-18)30-17-22(27)24-20-7-5-6-8-21(20)25-13-15-26(16-14-25)31(4,28)29/h5-12H,13-17H2,1-4H3,(H,24,27) |
Clave InChI |
GOUVTIOYGFGSGI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)